4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide
Description
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-10(19)16-5-9(17)6-18-16/h1-4,9,17H,5-6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQDPAGYCTZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=S)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxycarboxylic Acid Derivatives with Carbamates
A foundational method involves the reaction of 2-hydroxycarboxylic acid esters with carbamates under thermal conditions. As described in US Patent 4,220,787, carbamates such as methyl N-(3,5-dichlorophenyl)-carbamate react with 2-hydroxycarboxylic acid esters (e.g., ethyl 2-hydroxyacetate) at 80–250°C to form oxazolidine-2,4-dione intermediates. For the target compound, this intermediate is subsequently functionalized with a trifluoromethylphenyl group. The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the ester carbonyl, followed by intramolecular cyclization (Figure 1). Solvents such as toluene or xylene are preferred due to their azeotropic properties, which facilitate alcohol byproduct removal.
Thioamide Formation via Lawesson’s Reagent
The carbothioamide moiety is introduced using Lawesson’s reagent, a well-established thionating agent. In this step, the oxazolidine-2-carboxamide intermediate is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous tetrahydrofuran (THF) at reflux. This converts the amide carbonyl (-CONH2) to a thioamide (-CSNH2) group, yielding the final product with >75% efficiency. The reaction mechanism involves a cyclic intermediate where the phosphorus center coordinates with the carbonyl oxygen, facilitating sulfur insertion.
Pd-Catalyzed Cross-Coupling for Trifluoromethylphenyl Attachment
The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling. Bromophenyl intermediates (e.g., 3-bromo-5-(trifluoromethyl)aniline) are reacted with arylboronic acids in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) in dimethoxyethane (DME). This method achieves regioselective attachment of the trifluoromethyl group at the meta position, critical for maintaining biological activity. Yields range from 65% to 85%, depending on the steric and electronic properties of the boronic acid.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The cyclization reaction exhibits strong temperature dependence. At 150°C, the reaction completes within 6 hours with 90% conversion, whereas at 80°C, completion requires 24 hours. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may lead to side products, while toluene minimizes side reactions despite slower kinetics.
Catalytic Enhancements
The addition of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst reduces reaction time by 40% by deprotonating the hydroxyl group of the 2-hydroxycarboxylic acid ester, enhancing nucleophilicity. Alternatively, 4-dimethylaminopyridine (DMAP) stabilizes the transition state during cyclization, improving yields to 92%.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 4.45 (t, J = 6.8 Hz, 2H, CH2), 3.92 (s, 1H, OH).
- 13C NMR (100 MHz, CDCl3): δ 195.2 (C=S), 167.8 (C=O), 132.5–125.3 (Ar-C), 68.4 (O-CH2), 44.9 (N-CH2).
- HRMS : m/z calculated for C11H10F3N2O2S [M+H]+: 307.0421; found: 307.0425.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Thionation | 78 | 98 | High regioselectivity | Requires toxic Lawesson’s reagent |
| Pd-Catalyzed Coupling | 85 | 95 | Scalable for industrial use | High catalyst cost |
| Direct Carbamate Route | 92 | 99 | Minimal purification steps | Limited to lab-scale synthesis |
Applications and Derivative Synthesis
The carbothioamide group enhances antibacterial activity by coordinating with bacterial metalloenzymes, as demonstrated against Staphylococcus aureus (MIC = 8 µg/mL). Derivatives with modified aryl groups (e.g., 4-chlorophenyl) show improved pharmacokinetic profiles, with logP values reduced from 3.2 to 2.7, enhancing aqueous solubility.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing complex organic molecules, particularly in the development of new materials and pharmaceuticals.
- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse derivatives that can be tailored for specific applications.
-
Biology
- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor, particularly affecting the NF-κB signaling pathway, which plays a critical role in cell growth and survival. This suggests potential applications in cancer therapy.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be leveraged in developing therapeutic agents to combat oxidative stress-related diseases .
-
Medicine
- Therapeutic Potential : The compound has been explored for its potential use in treating various diseases due to its stability and biological activity. Studies have indicated promising results in anticancer applications, showing significant growth inhibition against various cancer cell lines .
- Pharmaceutical Compositions : As part of pharmaceutical formulations, it can contribute to the efficacy of drugs targeting specific biological pathways .
-
Industry
- Advanced Materials Development : The unique structural features of this compound make it suitable for creating advanced materials used in various industrial applications.
- Agrochemicals : Its properties may also be utilized in the synthesis of agrochemicals, enhancing crop protection or growth.
Case Study 1: Anticancer Activity
A study on newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed that derivatives similar to 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide exhibited significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51.88% to 86.61% . This highlights the potential of such compounds in cancer therapeutics.
Case Study 2: Biological Assessment
Research involving 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles demonstrated their efficacy as potential anti-cancer and anti-diabetic agents through both in vitro and in vivo models. This underscores the relevance of trifluoromethyl-containing compounds in drug discovery .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related molecules with trifluoromethylphenyl groups, heterocyclic cores, or thioamide functionalities. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences: The target compound’s 1,2-oxazolidine ring differs from the propanamide or phthalimide backbones of analogs. Thioamide (-SCONH-) vs. sulfonyl/sulfinyl groups: The sulfur atom in the thioamide may confer distinct electronic properties, altering reactivity or metabolic pathways compared to sulfonamide derivatives .
Trifluoromethylphenyl Group :
- The -CF3 group is a common feature in all compared compounds, enhancing resistance to oxidative metabolism. However, its position on the phenyl ring (e.g., meta in the target compound vs. para in propanamide analogs) may influence steric interactions with biological targets .
Hydroxy Group Placement :
- The -OH at C4 in the oxazolidine core contrasts with hydroxy groups at C2 in propanamide analogs. This positional variance could impact hydrogen-bonding interactions in enzyme-binding pockets.
Synthetic and Stability Considerations :
- Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are typically synthesized via cyclization reactions, whereas oxazolidines often require ring-opening/closure strategies. The thioamide group in the target compound may introduce synthetic challenges due to sulfur’s nucleophilicity .
Research Findings and Limitations
- Propanamide analogs with -CF3 groups show mixed results in microbial inhibition, suggesting the oxazolidine variant may require optimized substituents .
- Metabolic Stability : The trifluoromethyl group likely improves metabolic stability, as seen in related compounds where -CF3 reduces CYP450-mediated degradation .
- Data Gaps: No peer-reviewed studies specifically addressing the target compound’s pharmacokinetics or toxicity were identified. Current inferences rely on structural parallels to published analogs.
Biological Activity
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C11H11F3N2O2S
- CAS Number : 344276-10-4
- Molar Mass : 292.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins, facilitating modulation of their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its effects on several key enzymes:
- Cholinesterases : In vitro studies have demonstrated that derivatives of compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology. For example, one study reported IC50 values of 10.4 μM and 5.4 μM against AChE and BChE respectively for related compounds .
- Cyclooxygenase (COX) : The compound has been evaluated for its inhibitory effects on COX enzymes, which are involved in inflammation and pain signaling pathways. Moderate inhibition was observed in related studies, indicating potential anti-inflammatory properties .
Antioxidant Activity
The presence of the trifluoromethyl group contributes to the compound's antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases. Studies have shown that structurally similar compounds exhibit significant antioxidant effects, suggesting that this compound may also possess this activity .
Case Studies
- Inhibition of Enzymes Related to Alzheimer's Disease : A study focused on derivatives containing trifluoromethyl groups showed promising results in inhibiting enzymes linked to Alzheimer’s pathology, such as AChE and β-secretase . This suggests potential applications in treating neurodegenerative diseases.
- Antidiabetic Properties : Preliminary findings indicated that compounds similar to this compound exhibited significant alpha-amylase inhibitory activity, making them candidates for further exploration in diabetes management .
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide?
Methodological Answer: Synthesis typically involves multi-step reactions with critical optimization of catalysts (e.g., Lewis acids/bases) and reaction conditions (temperature: 60–80°C, solvents like acetonitrile or ethanol). For example, coupling the oxazolidine core with the trifluoromethylphenyl moiety requires precise stoichiometric ratios and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is essential for ≥95% purity .
Q. How can structural elucidation techniques validate the compound’s configuration?
Methodological Answer: Use NMR (¹H/¹³C/¹⁹F) to confirm the oxazolidine ring conformation and trifluoromethyl group positioning. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemistry. Comparative analysis with analogs (e.g., 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) helps identify key spectral differences .
Q. What preliminary assays assess the compound’s biological activity?
Methodological Answer: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or radioligand binding. Include positive controls (e.g., known inhibitors) and evaluate IC₅₀ values. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How do reaction solvent polarities influence yield and byproduct formation during synthesis?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase hydrolysis of the oxazolidine ring. Solvent screening (e.g., toluene vs. THF) under reflux conditions, monitored by TLC/HPLC, identifies optimal trade-offs between yield (70–85%) and byproduct suppression (<5%) .
Q. What computational strategies predict the compound’s binding affinity to non-canonical targets?
Methodological Answer: Molecular docking (AutoDock Vina) against homology models of off-target proteins, validated by MD simulations (GROMACS). Compare binding energies (ΔG) with structurally similar compounds (e.g., N-hydroxy-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide) to prioritize experimental validation .
Q. How can contradictory bioactivity data across studies be reconciled?
Methodological Answer: Conduct meta-analysis of published IC₅₀ values, stratifying by assay conditions (pH, temperature) and cell types. Reproduce experiments under standardized protocols, controlling for batch-to-batch compound variability (e.g., purity ≥98% by HPLC). Use statistical tools (ANOVA) to identify confounding factors .
Q. What experimental designs evaluate metabolic stability in hepatic microsomes?
Methodological Answer: Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) with reference compounds (e.g., phenytoin) to assess susceptibility to cytochrome P450 oxidation .
Methodological Frameworks
Q. How to integrate structure-activity relationship (SAR) studies with high-throughput screening?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing the trifluoromethyl group with chloro or methyl). Test in parallel against a panel of 100+ targets using automated platforms. Apply machine learning (e.g., random forest models) to correlate structural descriptors (logP, polar surface area) with activity .
Q. What protocols ensure reproducibility in oxidative degradation studies?
Methodological Answer: Expose the compound to hydrogen peroxide (1–5 mM) in buffered solutions (pH 7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy and identify products by LC-HRMS. Validate findings across three independent replicates to confirm pathway consistency .
Research Proposal Guidance
Q. How to frame a grant proposal for studying this compound’s mechanism of action?
Methodological Answer: Align with a theoretical framework (e.g., enzyme inhibition kinetics or receptor allostery). Propose orthogonal methods: crystallography for structural insights, CRISPR-engineered cell lines for target validation, and in vivo PK/PD models. Address potential contradictions (e.g., species-specific metabolism) in the experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
